REACTION_CXSMILES
|
C(CN)O.[OH-].[Na+].[N+](C1C=CC(C(Cl)=O)=CC=1)([O-])=O.[N+:19]([C:22]1[CH:44]=[CH:43][C:25]([C:26]([N:28](C(=O)C2C=CC([N+]([O-])=O)=CC=2)[CH2:29][CH2:30][OH:31])=[O:27])=[CH:24][CH:23]=1)([O-:21])=[O:20]>>[N+:19]([C:22]1[CH:44]=[CH:43][C:25]([C:26]([NH:28][CH2:29][CH2:30][OH:31])=[O:27])=[CH:24][CH:23]=1)([O-:21])=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
Name
|
bis-(4-nitrobenzoyl)-ethanolamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)N(CCO)C(C2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
ADDITION
|
Details
|
The reaction mixture was added to the above filtrate
|
Type
|
FILTRATION
|
Details
|
the precipitated 4-nitrobenzoic acid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)NCCO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |